2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester
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Overview
Description
2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester is a chemical compound with the molecular formula C7H8BrN3O2 This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester typically involves the bromination of 3-methylpyrazine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: Similar structure but lacks the bromine atom.
5-Methyl-2-pyrazinecarboxylic acid: Similar pyrazine core but different functional groups.
2-Amino-5-bromo-3-(methoxycarbonyl)pyrazine: Similar but with different substitution patterns.
Uniqueness
2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester is unique due to the combination of bromine, amino, and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGCXINBAMREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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